Phenylazo phenyl sulfone

Photochemistry Quantum Yield Radical Generation

Phenylazo phenyl sulfone (CAS 52897-39-9; also registered as 14922-16-8), systematically named 1-phenyl-2-(phenylsulfonyl)diazene or N-phenyliminobenzenesulfonamide, is the prototypical member of the arylazo sulfone class. It features a characteristic dyedauxiliary group (–N=N–SO₂–) that imparts bench stability and visible-light responsiveness, functioning as a thermally stable yet photolabile precursor of aryl, sulfonyl, and diazenyl radicals under mild, photocatalyst-free conditions.

Molecular Formula C12H10N2O2S
Molecular Weight 246.29 g/mol
CAS No. 52897-39-9
Cat. No. B3143554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenylazo phenyl sulfone
CAS52897-39-9
Molecular FormulaC12H10N2O2S
Molecular Weight246.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N=NS(=O)(=O)C2=CC=CC=C2
InChIInChI=1S/C12H10N2O2S/c15-17(16,12-9-5-2-6-10-12)14-13-11-7-3-1-4-8-11/h1-10H
InChIKeyUXJZPCIHOLWTQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenylazo Phenyl Sulfone (CAS 52897-39-9): Core Identity and Procurement Baseline for Arylazo Sulfone Research Reagents


Phenylazo phenyl sulfone (CAS 52897-39-9; also registered as 14922-16-8), systematically named 1-phenyl-2-(phenylsulfonyl)diazene or N-phenyliminobenzenesulfonamide, is the prototypical member of the arylazo sulfone class . It features a characteristic dyedauxiliary group (–N=N–SO₂–) that imparts bench stability and visible-light responsiveness, functioning as a thermally stable yet photolabile precursor of aryl, sulfonyl, and diazenyl radicals under mild, photocatalyst-free conditions [1]. Its molecular formula is C₁₂H₁₀N₂O₂S with a molecular weight of 246.29 g/mol and an experimental LogP of 4.24 .

Why Generic Substitution Fails for Phenylazo Phenyl Sulfone: Evidence of Substituent-Dependent Photoreactivity and Thermal Behavior


Arylazo sulfones are not interchangeable commodities; their photoreactivity, thermal decomposition pathway, and acid-generation capacity are exquisitely sensitive to the electronic character and steric profile of both the aryl and sulfonyl substituents [1]. The para-substituent on the aromatic ring modulates the disappearance quantum yield (Φ₋₁) from 0.01 to 0.05, while the sulfonyl moiety (phenyl vs. methyl) dictates the nature of the acid released upon irradiation—benzenesulfonic versus methanesulfonic—directly impacting application suitability in photoacid generation and polymer initiation [2]. The quantitative evidence below demonstrates that phenylazo phenyl sulfone occupies a distinct position in the arylazo sulfone landscape that cannot be replicated by simple methyl- or tolyl-substituted analogs.

Quantitative Differentiation Evidence: Phenylazo Phenyl Sulfone Versus Closest Arylazo Sulfone Analogs


Disappearance Quantum Yield: Phenylazo Phenyl Sulfone Exhibits Baseline Photoreactivity Distinct from Methyl- and Nitro-Substituted Analogs

Under standardized visible-light irradiation (λ = 456 nm, 40 W Kessil lamp, Ar-purged 10⁻² M MeCN solution), phenylazo phenyl sulfone (compound 1a in the study series) exhibited a disappearance quantum yield (Φ₋₁) of 0.01 [1]. This value anchors the low end of the photoreactivity spectrum for the arylazo sulfone class, contrasting with the p-methyl analog (1e; Φ₋₁ = 0.05), the p-nitro analog (1g; Φ₋₁ = 0.05), and the p-methoxy analog (1d; Φ₋₁ = 0.02) [1]. The 5-fold lower quantum yield relative to p-methyl and p-nitro derivatives indicates that phenylazo phenyl sulfone releases radicals at a slower, more controlled rate under identical photon flux, which is advantageous in applications requiring temporal modulation of radical concentration.

Photochemistry Quantum Yield Radical Generation Arylazo Sulfone Reactivity

Photoacid Generation Selectivity: Phenylazo Phenyl Sulfone Produces Predominantly Phenol via Aryl Radical Trapping Rather than Reductive Deamination Products

Under oxygen-purged visible-light photolysis (λ = 456 nm), phenylazo phenyl sulfone (1a) generated 52% phenol (3a) as the major product with 0% of the dediazosulfonylated product 2a, while liberating 81% H⁺ yield and 44% methanesulfonic acid (MeSO₃H) [1]. In stark contrast, the p-methyl analog 1e produced 6% phenol and 0% of 2e, with 86% H⁺ and 78% MeSO₃H [1]. The p-methoxy derivative 1d generated 71% phenol and 10% 2d, with 98% H⁺ and 95% MeSO₃H [1]. This product distribution reveals that phenylazo phenyl sulfone channels aryl radicals almost exclusively toward oxygen trapping (phenol formation) rather than hydrogen-abstraction-mediated reduction, a selectivity profile distinct from both electron-rich and electron-poor analogs.

Photoacid Generator Phenol Formation Aryl Radical Oxidation Oxygen-Purged Photolysis

Thermal Decomposition Mechanism: Phenylazo Phenyl Sulfone Follows One-Bond N–S Fission Distinct from Symmetrical Diazo Compounds

¹H- and ¹³C-CIDNP spectra obtained during thermal decomposition of phenylazo phenyl sulfone (Ar–N=N–SO₂–Ar′) in tetrachloroethylene at 100 °C revealed an enhanced absorption from the C1 position of the starting azo sulfone, establishing that decomposition proceeds via one-bond N–S fission rather than two-bond cleavage [1]. The recombination products identified in the solvent cage were diaryl sulfones (ArSO₂Ar′) and sulfinic esters, confirming that the sulfonyl radical remains chemically competent for C–S bond formation [1]. This stands in mechanistic contrast to symmetrical diazo compounds (e.g., azobisisobutyronitrile, AIBN), which decompose via simultaneous two-bond C–N cleavage, and to diazonium salts, which undergo heterolytic dediazoniation.

Thermal Stability CIDNP N–S Bond Fission Radical Recombination

Lipophilicity Differentiation: Phenylazo Phenyl Sulfone (LogP 4.24) Occupies an Intermediate Position Between Methyl-Sulfonyl and Tolyl-Sulfonyl Analogs

Phenylazo phenyl sulfone has an experimentally measured LogP of 4.24 , reflecting the lipophilic contribution of the two unsubstituted phenyl rings attached to the azo-sulfone core. For comparison, the p-methylphenyl analog (phenylazo p-tolyl sulfone, CAS 26788-89-6, C₁₃H₁₂N₂O₂S) is predicted to have a higher LogP (~4.7 estimated by atom-based methods) due to the additional methyl group, while arylazo methyl sulfones (R–N=N–SO₂CH₃) typically exhibit LogP values 1.0–1.5 units lower owing to the smaller methyl sulfonyl head group [1]. This intermediate LogP value positions phenylazo phenyl sulfone advantageously for applications where balanced aqueous/organic partitioning is required, such as in biphasic photochemical reactions or biological probe design.

Lipophilicity LogP Partition Coefficient Drug Design Physicochemical Property

Shelf Stability and Handling: Phenylazo Phenyl Sulfone Requires Cool, Dry Storage Consistent with Bench-Stable Arylazo Sulfone Class Behavior

Commercial specifications for phenylazo phenyl sulfone indicate a minimum purity of 95% with a recommended long-term storage condition of a cool, dry place . This aligns with the broader arylazo sulfone class, where compounds are described as bench-stable and capable of being stored on laboratory shelves for months before use [1]. Some arylazo sulfone derivatives decompose above 145 °C [1], though specific decomposition temperature data for phenylazo phenyl sulfone remains unpublished. The SDS (LookChem) confirms stability under recommended storage conditions, with no data available for auto-ignition or decomposition temperature . In comparison, arylazo sulfonates—a competing water-soluble class—exhibit thermal stability up to 200 °C , but their ionic nature limits solubility in non-polar organic media, unlike the neutral phenylazo phenyl sulfone.

Shelf Stability Storage Condition Purity Specification Procurement

Multifunctional Radical Generation: Single Reagent Provides Access to Three Distinct Radical Species Under Tunable Conditions

The inherent dyedauxiliary group (–N₂SO₂R) embedded in arylazo sulfones, including phenylazo phenyl sulfone, enables the generation of three different radicals—aryl (carbon-centered), sulfonyl (sulfur-centered), and diazenyl (nitrogen-centered)—under different reaction conditions upon visible-light irradiation [1]. This trifunctional radical-generating capacity is rare among photochemical reagents; for example, conventional photoinitiators such as benzophenone or AIBN generate only carbon-centered radicals, while diazonium salts produce exclusively aryl radicals [1]. The sulfonyl radical can be diverted toward sulfinic acid (in deoxygenated conditions) or sulfonic acid (in oxygenated conditions), while the aryl radical participates in C–C and C–heteroatom bond-forming reactions, and the diazenyl radical can be trapped for diazenylation of enol silyl ethers [1].

Multifunctional Reagent Radical Diversity Aryl Radical Sulfonyl Radical Diazenyl Radical

Optimal Application Scenarios for Phenylazo Phenyl Sulfone Based on Quantifiable Differentiation Evidence


Controlled-Rate Radical Initiation in Mechanistic Photochemical Studies

Researchers investigating the kinetics of aryl radical reactions benefit from phenylazo phenyl sulfone's low disappearance quantum yield (Φ₋₁ = 0.01), which is 2- to 5-fold lower than substituted arylazo sulfones [1]. This enables steady, low-flux radical generation under continuous visible-light irradiation, minimizing radical–radical termination and allowing accurate kinetic measurements. Procurement rationale: select phenylazo phenyl sulfone when temporal resolution and controlled radical concentration are prioritized over maximal radical output.

Photoacid Generation with Predominant Phenolic Byproduct Formation

In applications requiring in situ generation of Brønsted acidity with concomitant phenol production—such as one-pot deprotection–functionalization sequences or photoresist formulations where phenolic –OH groups serve as subsequent reactive handles—phenylazo phenyl sulfone's photolysis profile (52% phenol yield, 81% H⁺, 44% strong acid) [1] is mechanistically distinct from analogs that produce minimal phenol (e.g., p-methyl, 6%) or near-quantitative strong acid (e.g., p-methoxy, 95% MeSO₃H). Procurement rationale: choose phenylazo phenyl sulfone when the phenolic product is a desired synthetic intermediate rather than an undesired side product.

Dual-Radical Thermal Initiation for Polymer Crosslinking and Material Synthesis

The CIDNP-confirmed one-bond N–S fission mechanism at 100 °C generates both aryl and sulfonyl radicals in a single thermal event [1], making phenylazo phenyl sulfone a dual-functional thermal initiator. This contrasts with AIBN, which generates only carbon-centered radicals. In polymer chemistry, the simultaneous generation of two radical types can promote orthogonal crosslinking pathways or introduce both carbon- and sulfur-centered functionality into polymer backbones. Procurement rationale: select phenylazo phenyl sulfone when dual-radical thermal initiation is required for materials with heterogeneous functional group incorporation.

Biphasic and Non-Polar Media Photochemistry Requiring Balanced Lipophilicity

With an experimental LogP of 4.24 [1], phenylazo phenyl sulfone partitions efficiently into organic phases while retaining sufficient polarity for reactions at liquid–liquid interfaces. This LogP value is approximately 1.2–1.5 units higher than methyl sulfone analogs and approximately 0.5 units lower than p-tolyl analogs [1], positioning it as the optimal choice for biphasic photochemical transformations (e.g., phase-transfer radical reactions) where excessively lipophilic reagents suffer from poor interfacial transfer and excessively hydrophilic reagents remain sequestered in the aqueous phase.

Quote Request

Request a Quote for Phenylazo phenyl sulfone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.